(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine
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Overview
Description
(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine is a synthetic organic compound characterized by the presence of a pentafluorobenzyl group attached to an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine typically involves the reaction of pentafluorobenzyl alcohol with an appropriate buten-1-imine precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pentafluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The pentafluorobenzyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (1E,2E)-N-[(Trifluoromethyl)oxy]-2-buten-1-imine
- (1E,2E)-N-[(Difluoromethyl)oxy]-2-buten-1-imine
Uniqueness
(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine is unique due to the presence of the pentafluorobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical and biological interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C11H8F5NO |
---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine |
InChI |
InChI=1S/C11H8F5NO/c1-2-3-4-17-18-5-6-7(12)9(14)11(16)10(15)8(6)13/h2-4H,5H2,1H3/b3-2?,17-4- |
InChI Key |
QNPFFCQTVXPCLD-MLAOJMBISA-N |
Isomeric SMILES |
CC=C/C=N\OCC1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
CC=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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